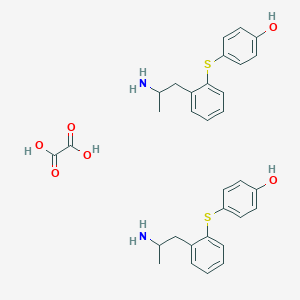
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "APTP" and is used in various research fields, including biochemistry, pharmacology, and neuroscience. In
科学研究应用
APTP has been shown to have potential applications in various scientific research fields. In biochemistry, APTP has been used to study the structure and function of proteins, particularly those involved in signal transduction pathways. In pharmacology, APTP has been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, APTP has been used to study the role of neurotransmitters in the brain and their effects on behavior.
作用机制
The mechanism of action of APTP is not fully understood, but it is believed to interact with proteins involved in signal transduction pathways. Specifically, APTP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting PTP activity, APTP may alter the activity of downstream signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
生化和生理效应
The biochemical and physiological effects of APTP have been studied extensively in vitro and in vivo. In vitro studies have shown that APTP can inhibit the activity of various PTPs, including PTP1B and SHP-2. In vivo studies have shown that APTP can inhibit tumor growth and metastasis in mouse models of breast cancer. Additionally, APTP has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
实验室实验的优点和局限性
APTP has several advantages as a research tool. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, APTP has been shown to be stable in solution and can be easily synthesized in large quantities. However, there are also limitations to using APTP in lab experiments. For example, APTP has been shown to have off-target effects on other enzymes, which may complicate data interpretation. Additionally, the mechanism of action of APTP is not fully understood, which may limit its usefulness in certain research applications.
未来方向
There are several future directions for research on APTP. One area of interest is the development of more specific inhibitors of PTPs that may have fewer off-target effects than APTP. Additionally, further studies are needed to fully understand the mechanism of action of APTP and its effects on cellular signaling pathways. Finally, there is potential for the development of APTP-based therapies for the treatment of various diseases, including cancer and neurological disorders.
合成方法
The synthesis of APTP involves the reaction of 2-mercaptophenol with 2-bromo-1-phenylethanone followed by the addition of 2-aminopropylamine. The resulting compound is then treated with oxalic acid to produce the ethanedioate 2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) form of APTP. This synthesis method has been well-established and has been used in many research studies.
属性
CAS 编号 |
128959-33-1 |
|---|---|
产品名称 |
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) |
分子式 |
C32H36N2O6S2 |
分子量 |
608.8 g/mol |
IUPAC 名称 |
4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C15H17NOS.C2H2O4/c2*1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14;3-1(4)2(5)6/h2*2-9,11,17H,10,16H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
FJDPJWAURFQFQL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O |
规范 SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O |
同义词 |
2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




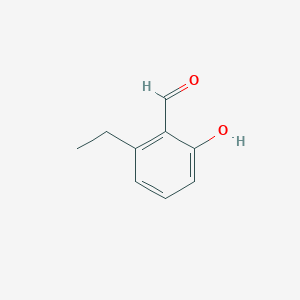
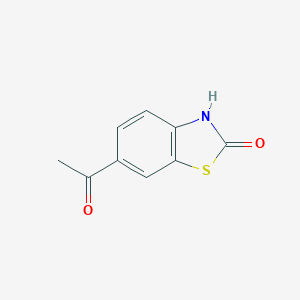

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)
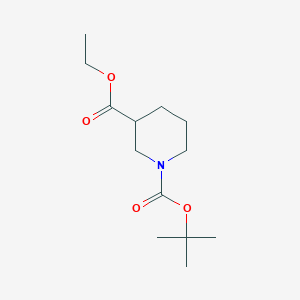
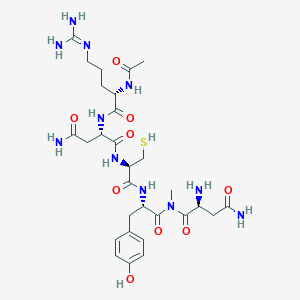

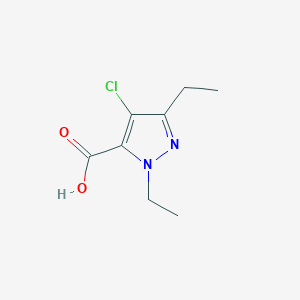


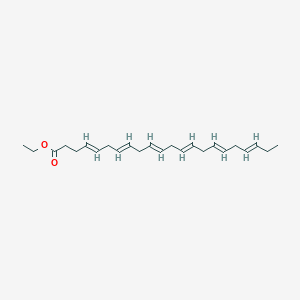
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
